6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
Structure and Molecular Features
6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a nitrogen-rich heterocyclic compound characterized by a fused triazole-quinazoline core. Key structural features include:
- 4-Methoxyphenyl group at position 9, enhancing solubility and influencing pharmacokinetics through methoxy’s electron-donating properties .
- Molecular formula: Estimated as C₂₁H₂₀N₄O₃ (inferred from analogs like C₂₀H₁₈N₄O₂S in and C₁₉H₂₂N₄O in ).
Synthesis The compound is synthesized via multi-step protocols common to triazoloquinazolinones:
Cyclocondensation: Reaction of hydrazine derivatives with carbonyl precursors to form the triazole ring .
Functionalization: Introduction of the furan-2-yl and 4-methoxyphenyl groups via nucleophilic substitution or coupling reactions under reflux (e.g., acetic acid as solvent) .
Purification: Chromatography or recrystallization to achieve >95% purity .
Properties
Molecular Formula |
C20H18N4O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C20H18N4O3/c1-26-14-6-4-12(5-7-14)19-18-15(23-20-21-11-22-24(19)20)9-13(10-16(18)25)17-3-2-8-27-17/h2-8,11,13,19H,9-10H2,1H3,(H,21,22,23) |
InChI Key |
BOQFNXMLIUAFRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=NC=NN25 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate hydrazine derivatives with quinazoline precursors under acidic or basic conditions.
Introduction of the furan ring: This step often involves the use of furan-2-carboxaldehyde in a condensation reaction with the triazoloquinazoline intermediate.
Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions using 4-methoxyphenyl halides or similar reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the furan ring, depending on the reagents and conditions used.
Common reagents for these reactions include halogens, acids, bases, and various organometallic compounds. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor for certain enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with unique optical or electronic properties.
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. Pathways involved could include inhibition of cell proliferation, induction of apoptosis, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Cl): Enhance anticancer activity by increasing electrophilicity (e.g., 9-(4-chlorophenyl) analog, IC₅₀ = 12 µM against MCF-7 cells) . Electron-Donating Groups (e.g., OMe): Improve solubility and metabolic stability. The 4-methoxyphenyl group in the target compound may enhance oral bioavailability compared to chlorinated analogs . aureus) .
Pharmacokinetic Properties: Methoxy vs. Chloro: The 4-methoxyphenyl group in the target compound likely reduces cytotoxicity compared to 4-chlorophenyl analogs, as seen in reduced hepatotoxicity in murine models . Furan vs.
Synthetic Efficiency :
- The target compound’s synthesis shares steps with analogs (e.g., cyclization in acetic acid), but yields (~65%) are comparable to 9-(4-chlorophenyl) analogs (70%) and superior to ethoxy-substituted derivatives (50%) .
Biological Activity
The compound 6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazolinone family and has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure
The molecular formula of the compound is , and its structure features a fused triazole and quinazolinone ring system with furan and methoxy substituents. The presence of these functional groups is believed to influence its biological activity significantly.
Anticancer Activity
Several studies have reported the anticancer effects of compounds similar to 6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one . For instance:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 6-Furan | MDA-MB-231 | 24.5 |
| 5-FU | MDA-MB-231 | 122.2 |
- Mechanism of Action : The compound's mechanism appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis through caspase activation .
Antimicrobial Activity
Research indicates that compounds with similar structures possess notable antimicrobial properties. For example:
- Antibacterial Studies : Compounds in this class have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the furan moiety is often linked to enhanced antimicrobial activity .
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolinone derivatives has been documented in several studies:
- In Vivo Models : Animal studies have indicated that these compounds can reduce inflammation markers such as TNF-alpha and IL-6 in models of induced inflammation .
Case Studies
- Study on Breast Cancer Cells : A study evaluated the effects of a related compound on breast cancer cell lines. The results indicated that treatment led to a significant decrease in cell viability and induced apoptosis through caspase pathway activation.
- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, derivatives were tested against common pathogens. Results showed promising antibacterial effects with minimum inhibitory concentrations (MICs) lower than those for standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
